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Compound Name: 2'-C-methyladenosine

CAS No.: 15397-12-3

Cat. No.: B103435
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For Researchers, Scientists, and Drug Development Professionals

Introduction
2'-C-Methyladenosine is a nucleoside analog that has demonstrated potent in vitro activity

against several viruses, most notably the Hepatitis C Virus (HCV). Its mechanism of action

involves the inhibition of the viral RNA-dependent RNA polymerase, a key enzyme in viral

replication. This document provides detailed application notes and protocols for a range of in

vitro assays to evaluate the efficacy and cytotoxicity of 2'-C-methyladenosine and its

derivatives.

Mechanism of Action
2'-C-methyladenosine is a prodrug that, upon entering a host cell, is converted by host cell

kinases into its active triphosphate form, 2'-C-methyladenosine triphosphate. This active

metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase,

such as the NS5B polymerase of HCV. Incorporation of 2'-C-methyladenosine
monophosphate into the nascent viral RNA chain leads to chain termination, thus halting viral
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replication. This is because the 2'-C-methyl group sterically hinders the formation of the next

phosphodiester bond, effectively acting as a non-obligate chain terminator.[1][2]
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Caption: Mechanism of action of 2'-C-methyladenosine.

Quantitative Data Summary
The following tables summarize the in vitro activity and cytotoxicity of 2'-C-methyladenosine
against various targets.

Table 1: Antiviral Activity of 2'-C-Methyladenosine

Virus/Target Assay Cell Line IC50 / EC50 (µM)

Hepatitis C Virus

(HCV) Genotype 1b
Replicon Assay Huh-7 0.3

Hepatitis C Virus

(HCV) NS5B

Polymerase

Enzyme Inhibition

Assay
- 1.9

Leishmania RNA Virus

1 (LRV1)

In vitro growth

inhibition

Leishmania

guyanensis
3.0

Table 2: Cytotoxicity of 2'-C-Methyladenosine
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Assay Cell Line CC50 (µM)

MTS Assay Huh-7 >100

Neutral Red Uptake Vero >100

Experimental Protocols
HCV Replicon Assay
This assay measures the ability of a compound to inhibit HCV RNA replication in a human

hepatoma cell line (Huh-7) that stably expresses an HCV subgenomic replicon.[3][4][5]

Materials:

Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter

gene.

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.

2'-C-methyladenosine.

96-well or 384-well cell culture plates.

Luciferase assay reagent.

Luminometer.

Protocol:

Seed the Huh-7 replicon cells in 96-well or 384-well plates at a density of 5,000-10,000 cells

per well and incubate for 24 hours.

Prepare serial dilutions of 2'-C-methyladenosine in DMEM.

Remove the culture medium from the cells and add the compound dilutions. Include vehicle

control (DMSO) and positive control wells.
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Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

Remove the plates from the incubator and allow them to equilibrate to room temperature.

Add luciferase assay reagent to each well according to the manufacturer's instructions.

Measure the luminescence using a luminometer.

Calculate the IC50 value by plotting the percentage of inhibition against the compound

concentration.
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Caption: HCV Replicon Assay Workflow.
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HCV NS5B Polymerase Inhibition Assay
This is a biochemical assay that measures the direct inhibition of the HCV RNA-dependent

RNA polymerase (NS5B) activity.[6][7][8]

Materials:

Recombinant HCV NS5B polymerase.

RNA template (e.g., poly(A)).

RNA primer (e.g., oligo(U)).

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled nucleotide

(e.g., [α-³³P]UTP).

2'-C-methyladenosine triphosphate.

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

DE81 filter paper.

Scintillation counter.

Protocol:

Prepare a reaction mixture containing the reaction buffer, RNA template, and primer.

Add serial dilutions of 2'-C-methyladenosine triphosphate to the reaction mixture.

Initiate the reaction by adding the NS5B polymerase and the mixture of NTPs (including the

radiolabeled NTP).

Incubate the reaction at 30°C for 1-2 hours.

Stop the reaction by adding EDTA.

Spot the reaction mixture onto DE81 filter paper and wash to remove unincorporated

nucleotides.
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Measure the radioactivity on the filter paper using a scintillation counter.

Calculate the IC50 value by plotting the percentage of inhibition against the compound

concentration.

Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of a compound to protect cells from the virus-induced cell

death (cytopathic effect).[9][10][11][12][13]

Materials:

A permissive cell line (e.g., Vero cells).

A cytopathic virus (e.g., a relevant test virus).

Culture medium (e.g., MEM with 2% FBS).

2'-C-methyladenosine.

96-well cell culture plates.

Cell viability stain (e.g., Neutral Red or Crystal Violet).

Microplate reader.

Protocol:

Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

Prepare serial dilutions of 2'-C-methyladenosine in culture medium.

Remove the culture medium and add the compound dilutions to the cells.

Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE

within 48-72 hours. Include uninfected and virus-infected control wells.

Incubate the plates until CPE is evident in the virus control wells.
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Stain the cells with a viability dye (e.g., Neutral Red).

After incubation with the dye, wash the cells and solubilize the dye.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the EC50 value, which is the concentration of the compound that protects 50% of

the cells from viral CPE.

MTS Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxicity of a compound by measuring the

metabolic activity of cells.[14][15][16][17]

Materials:

A relevant cell line (e.g., Huh-7 or Vero cells).

Culture medium.

2'-C-methyladenosine.

96-well cell culture plates.

MTS reagent (containing a tetrazolium salt and an electron coupling reagent).

Microplate reader.

Protocol:

Seed cells in a 96-well plate at a suitable density.

After 24 hours, add serial dilutions of 2'-C-methyladenosine to the wells. Include untreated

control wells.

Incubate the plates for the desired period (e.g., 48-72 hours).

Add MTS reagent to each well according to the manufacturer's instructions.
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Incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the CC50 value, which is the concentration of the compound that reduces cell

viability by 50%.

Signaling Pathway Visualization
The innate immune system provides the first line of defense against viral infections. Viral RNA

can be recognized by pattern recognition receptors (PRRs) such as RIG-I (Retinoic acid-

inducible gene I), which triggers a signaling cascade leading to the production of type I

interferons and other antiviral molecules. While 2'-C-methyladenosine's primary mechanism is

direct inhibition of viral replication, understanding the interplay between viral RNA modifications

and host innate immunity is crucial in antiviral drug development.
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Caption: RIG-I Signaling Pathway.[18][19][20][21][22]
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Conclusion
The in vitro assays described in these application notes provide a robust framework for the

characterization of 2'-C-methyladenosine and its analogs as potential antiviral agents. By

following these detailed protocols, researchers can obtain reliable and reproducible data on the

compound's efficacy, mechanism of action, and safety profile, which are critical for advancing

promising candidates in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK579896/
https://www.ncbi.nlm.nih.gov/books/NBK579896/
https://bio-protocol.org/exchange/minidetail?id=9887515&type=30
https://bio-protocol.org/exchange/minidetail?id=9887515&type=30
https://www.jmc.ac.il/media/1691036/new-antiviral-screening-method.pdf
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.creative-bioarray.com/support/mts-tetrazolium-assay-protocol.htm
https://www.creative-bioarray.com/support/mts-tetrazolium-assay-protocol.htm
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://pmc.ncbi.nlm.nih.gov/articles/PMC4424084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4019093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4019093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9293153/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9293153/
https://www.scholars.northwestern.edu/en/publications/activation-of-rig-i-like-receptor-signal-transduction
https://www.mdpi.com/2218-273X/15/11/1586
https://www.benchchem.com/product/b103435/docs#application-notes-and-protocols-for-in-vitro-assays-using-2-c-methyladenosine
https://www.benchchem.com/product/b103435/docs#application-notes-and-protocols-for-in-vitro-assays-using-2-c-methyladenosine
https://www.benchchem.com/product/b103435/docs#application-notes-and-protocols-for-in-vitro-assays-using-2-c-methyladenosine
https://www.benchchem.com/product/b103435/docs#application-notes-and-protocols-for-in-vitro-assays-using-2-c-methyladenosine
https://www.benchchem.com/product/b103435?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

